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Indium

Thermal Management Electronics Cooling TIM

Thermal management failures in high-power-density electronics lead to device throttling and reduced reliability. Indium (CAS 7440-74-6) directly addresses this challenge with an 86 W/m·K isotropic thermal conductivity-double that of gallium and >17× polymeric TIMs. • Eliminates hot spots via solid-state, isotropic heat spreading across all axes. • Conforms to surface asperities at low mounting pressure (Mohs 1.2), minimizing contact resistance. • Retains ductility at cryogenic temperatures (4.2 K), enabling reliable demountable UHV seals. Supplied in ingot, wire, foil, and powder forms from 3N to 6N5 purity per ASTM B1002.

Molecular Formula In
Molecular Weight 114.818 g/mol
CAS No. 7440-74-6
Cat. No. B141171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium
CAS7440-74-6
SynonymsINE 07PB; 
Molecular FormulaIn
Molecular Weight114.818 g/mol
Structural Identifiers
SMILES[In]
InChIInChI=1S/In
InChIKeyAPFVFJFRJDLVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Insoluble in water in bulk form;  soluble in most acids.
Soluble in acids. Insoluble in alkalis.
Insoluble in hot or cold water;  very slightly soluble in sodium hydroxide
Solubility in water: none
Insoluble

Indium (CAS 7440-74-6) Procurement Guide: Key Properties and Comparative Positioning


Indium (CAS 7440-74-6) is a post-transition metal characterized by a low melting point of 156.6 °C and a high thermal conductivity of 81.6–86 W/m·K, making it a critical material for thermal interface materials (TIMs) in electronics [1]. It is a soft, malleable metal with a Mohs hardness of 1.2, enabling excellent conformability and cold welding properties . Its primary industrial forms include high-purity ingot, wire, and foil, with purity grades ranging from 3N (99.9%) to 6N5 (99.99995%) as defined by ASTM B1002 [2]. Indium's key differentiators relative to alternatives such as gallium, tin, or polymeric TIMs stem from its unique combination of solid-state ductility at cryogenic temperatures, high thermal conductivity, and a melting point that enables reflow soldering without damaging temperature-sensitive components .

Indium (CAS 7440-74-6) Technical Justification: Why In-Class Alternatives Underperform


Generic substitution of indium with other Group III metals or low-melting-point alloys often fails due to performance penalties in key applications. For instance, gallium-based alloys, while offering lower melting points (e.g., 29.8 °C for pure Ga vs. 156.6 °C for In), exhibit significantly lower thermal conductivity (40.6 W/m·K vs. 81.6–86 W/m·K for In) and are corrosive to aluminum heat sinks [1]. Tin-bismuth solders, though achieving similar low melting points, suffer from brittleness and lower shear strength compared to indium-based alloys, making them unsuitable for drop-prone applications like mobile devices . Polymeric thermal interface materials (TIMs) provide easier handling but have thermal conductivities an order of magnitude lower (typically 1–5 W/m·K) than pure indium's 86 W/m·K, leading to higher junction temperatures in high-power-density electronics . The quantitative evidence below demonstrates where indium's specific properties create irreplaceable value.

Indium (CAS 7440-74-6) Head-to-Head Performance Data for Informed Sourcing


Thermal Conductivity: Indium vs. Gallium and Polymeric TIMs

Pure indium exhibits a thermal conductivity of 81.6–86 W/m·K, which is approximately twice that of pure gallium (40.6 W/m·K) and over an order of magnitude higher than typical polymeric TIMs (1–5 W/m·K) [1]. This difference is critical in high-power-density applications such as AI accelerators and data center CPUs where minimizing junction temperature is paramount. Indium's solid-state, isotropic conductivity of 86 W/m·K ensures effective heat spreading in all directions, unlike graphite-based TIMs which exhibit anisotropic conductivity and perform poorly in the Z-axis .

Thermal Management Electronics Cooling TIM

Solder Joint Reliability: Indium Alloy vs. Bismuth Alloy

In low-temperature soldering applications, indium-based alloys demonstrate superior shear strength and ductility compared to bismuth-based alternatives. While bismuth alloys exhibit higher tensile strength, their lower shear strength makes them unsuitable for applications subject to mechanical shock or drop events . Indium's inherent softness (Mohs hardness 1.2) and room-temperature annealing properties allow it to accommodate thermal expansion mismatch stresses, reducing the risk of joint failure during thermal cycling .

Soldering Electronics Assembly Low-Temperature Bonding

Transparent Conductor Benchmarking: ITO vs. Alternatives

Indium tin oxide (ITO) remains the benchmark transparent conductive oxide (TCO) due to its optimal combination of low electrical resistivity (∼1–2 × 10⁻⁴ Ω·cm) and high optical transmittance (>80%) [1]. Alternative materials such as fluorine-doped tin oxide (FTO) and aluminum-doped zinc oxide (AZO) offer lower cost but come with measurable performance penalties. ITO's resistivity is consistently lower than AZO (∼3.8 × 10⁻⁴ Ω·cm for optimized films) and provides better conductivity for a given film thickness . In rigid LCD and OLED panels, no alternative matches ITO's balance of properties and manufacturability [2].

Transparent Conductive Oxides Displays Photovoltaics

Purity Grade Standardization: ASTM B1002 Compliance

ASTM B1002-16(2020) provides a standardized framework for specifying refined indium, defining six distinct purity grades from 3N (99.9%) to 6N5 (99.99995%) [1]. This standardization ensures lot-to-lot consistency and traceability, which is essential for semiconductor fabrication and thin-film deposition processes where trace impurities can drastically alter electrical and optical properties. Alternative low-melting-point metals (e.g., gallium, tin) do not have equivalent, widely adopted purity specifications for electronics-grade material, introducing procurement risk [2].

Quality Assurance Specifications Procurement

Cryogenic Ductility: Indium vs. Other Low-Melting Metals

Indium uniquely retains its ductility at cryogenic temperatures (down to near-absolute zero), unlike many metals that become brittle below their ductile-to-brittle transition temperature . This property is exploited in ultra-high-vacuum (UHV) and cryogenic sealing applications, where indium wire or gaskets form reliable, leak-tight seals between flanges of dissimilar materials. Alternative low-melting metals like tin and bismuth undergo a ductile-to-brittle transition well above cryogenic temperatures (e.g., tin at ∼ −50 °C), making them unsuitable for these demanding applications .

Cryogenics Seals Aerospace

Indium (CAS 7440-74-6) Deployment Scenarios Based on Quantitative Evidence


High-Power Semiconductor Thermal Management

Indium's thermal conductivity of 81.6–86 W/m·K, which is double that of gallium and >17× that of polymeric TIMs [1], makes it the material of choice for thermal interface materials in AI accelerators, GPUs, and high-power-density semiconductor packages. Its solid-state, isotropic conductivity ensures effective heat spreading in all directions, reducing hot spot formation. Indium's softness (Mohs 1.2) allows it to conform to surface irregularities, minimizing contact resistance without requiring high mounting pressures that could damage delicate dies.

Cryogenic Sealing and Ultra-High-Vacuum (UHV) Systems

Unlike tin or bismuth, indium retains ductility at liquid helium temperatures (4.2 K) and below . This unique property enables its use as a reliable, demountable seal in cryostats, dilution refrigerators, and UHV chambers. Indium wire or pre-cut gaskets are compressed between flanges to form a leak-tight barrier, even when thermal contraction mismatches exist between dissimilar flange materials. The material's cold-welding capability ensures a high-integrity seal that can be opened and re-sealed multiple times.

Low-Temperature Soldering for Drop-Sensitive Electronics

In portable consumer electronics (smartphones, wearables), indium-based solders provide the low melting point required for step-soldering processes (e.g., 156.6 °C for pure In, lower for alloys) while maintaining superior shear strength and ductility compared to brittle bismuth-based alternatives . This combination of thermal and mechanical properties reduces the risk of solder joint fracture during drop events, a critical reliability metric. Indium's ability to accommodate coefficient of thermal expansion (CTE) mismatches further enhances long-term joint integrity under thermal cycling.

High-Performance Transparent Conductive Electrodes

Indium tin oxide (ITO) remains the benchmark transparent conductive oxide for rigid displays (LCD, OLED) and thin-film photovoltaics due to its optimal balance of low electrical resistivity (1–2 × 10⁻⁴ Ω·cm) and high optical transmittance (>80%) [2]. Alternative materials such as AZO or FTO exhibit higher resistivity, requiring thicker films that reduce optical clarity. For high-resolution displays where pixel density demands ultra-low electrode resistance, ITO continues to be the preferred material despite ongoing research into indium-free alternatives.

Technical Documentation Hub

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